

Alrizomadlin objective response rate ORR solid tumors

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Compound Focus: Alrizomadlin

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Efficacy and Safety Profile of Alrizomadlin

Tumor Type / Study Phase	Regimen	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Efficacy Details
Adenoid Cystic Carcinoma (ACC) (Phase II) [1]	Monotherapy	16.7% (2/12)	100% (12/12)	—
Malignant Peripheral Nerve Sheath Tumor (MPNST) (Phase II) [1]	Monotherapy	—	80% (4/5)	4 patients achieved Stable Disease (SD).
MPNST (Phase II) [1]	Alrizomadlin + Toripalimab (PD-1 inhibitor)	—	—	2 patients achieved confirmed Partial Response (PR) with prolonged PFS of 60+ and 96+ weeks.

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Biliary-Tract Cancer (BTC) (Phase II) [1]	Alrizomadlin + Toripalimab	16.7% (1/6)	100% (6/6)	—
Liposarcoma (LPS) (Phase II) [1]	Alrizomadlin + Toripalimab	16.7% (1/6)	66.7% (4/6)	—
Advanced Solid Tumors (Phase I) [2] [3]	Monotherapy	10% (2/20)	60% (12/20)	Median PFS: 6.1 months; PFS was significantly longer in <i>TP53</i> wild-type vs mutant (7.9 vs 2.2 months; P<0.001).
MDM2-amplified, TP53 wild-type tumors (Phase I) [2] [3]	Monotherapy	25% (2/8)	100% (8/8)	—

Safety Overview	Regimen	Most Common Grade ≥3 TRAEs	Other Notable Safety Findings
Phase II Monotherapy [1]	Alrizomadlin monotherapy	Grade ≥3 TRAEs: 33.3% (8/24 patients). Treatment-related SAEs: 12.5% (3/24). One patient discontinued due to TRAE.	—
Phase II Combination Therapy [1]	Alrizomadlin + Toripalimab	Grade ≥3 TRAEs: 44.4% (12/27 patients at 150mg dose). Treatment-related SAEs: 29.6% (8/27). One patient discontinued due to TRAE.	—
Phase I Monotherapy [2]	Alrizomadlin monotherapy	Thrombocytopenia (33.3%), Lymphocytopenia (33.3%),	DLTs: Thrombocytopenia and febrile neutropenia at

Safety Overview	Regimen	Most Common Grade ≥ 3 TRAEs	Other Notable Safety Findings
		Neutropenia (23.8%), Anemia (23.8%).	200 mg. MTD: 150 mg; RP2D: 100 mg.

Experimental Methodology and Trial Design

To interpret the data above, here are the key methodologies from the cited studies.

- **Study Designs:** The Phase I trial (NCT03781986) was a first-in-human, single-arm, open-label study using a "3 + 3" dose escalation design [2]. The Phase II study (NCT03611868) investigated **alrizomadlin** as a single agent or in combination with the PD-1 inhibitor toripalimab in patients with selected advanced solid tumors [1].
- **Dosing Regimen:** In both studies, **alrizomadlin** was administered orally once daily every other day (q.o.d.) for 21 days, followed by 7 days off, in a 28-day cycle [1] [2]. The recommended Phase II dose (RP2D) was established as 100 mg on this schedule [2].
- **Patient Population:** The trials enrolled patients with histologically confirmed, locally advanced, or metastatic solid tumors (e.g., ACC, LPS, MPNST, BTC) who had progressed on standard treatment or lacked effective therapies [1] [2]. The Phase I study highlighted that *TP53* mutation status was not required for enrollment but was analyzed retrospectively [2].
- **Key Endpoints:** Primary endpoints for the Phase I trial were safety, tolerability, and determination of the Maximum Tolerated Dose (MTD) and RP2D [2]. Key efficacy endpoints across studies included Objective Response Rate (ORR) and Disease Control Rate (DCR), assessed per RECIST 1.1 criteria [1] [2]. Pharmacodynamic (PD) effects were measured via plasma Macrophage Inhibitory Cytokine-1 (MIC-1) levels, a biomarker of p53 pathway activation [2].

Mechanism of Action and Rationale for Combination

Alrizomadlin's mechanism and synergistic potential with immunotherapy can be visualized through its action on the p53 pathway.

The diagram illustrates the dual mechanisms of **alrizomadlin**:

- **Restoring p53 Function:** In tumor cells with wild-type *TP53*, **alrizomadlin** binds to MDM2, disrupting its inhibitory interaction with p53. This leads to p53 protein stabilization and activation, triggering cell cycle arrest and apoptosis (programmed cell death) [2] [4].

- **Synergy with Immunotherapy:** Preclinical and clinical data suggest that **alrizomadlin** can modulate the tumor immune microenvironment. By activating p53, it can enhance T-cell function and produce an interferon- γ signature, which may help overcome resistance to PD-1/PD-L1 checkpoint inhibitors (CPIs) [2]. This provides a strong rationale for the combination regimen with toripalimab, as reflected in the clinical data [1].

Interpretation and Research Implications

For researchers and drug development professionals, the data indicates:

- **Patient Selection is Critical:** The efficacy of **alrizomadlin** is most pronounced in tumors with **wild-type *TP53* and particularly those with MDM2 amplification** [2] [3]. Biomarker-driven patient selection will be essential for future trials.
- **A Manageable Safety Profile:** The primary toxicities are hematological (thrombocytopenia, neutropenia, anemia), which are on-target effects of p53 activation in the bone marrow and are generally manageable with dose modifications [1] [2].
- **Promising Combination Potential:** The durable responses observed with the **alrizomadlin** and toripalimab combination in CPI-resistant settings, such as melanoma and MPNST, support further exploration of this strategy to overcome immunotherapy resistance [1] [2].

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